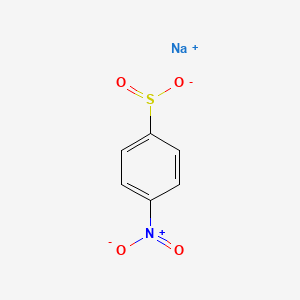![molecular formula C13H17ClN2O2 B2854714 N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide CAS No. 519041-85-1](/img/structure/B2854714.png)
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide (abbreviated as NAC) is a molecule that has been used in a variety of scientific research applications. It is a small molecule, consisting of a nitrogen-containing ring and an acetamide group. NAC is used mainly for its ability to modify enzymes and proteins and to act as a substrate for certain enzymes. It is also used to study the biochemical and physiological effects of certain compounds and drugs.
Applications De Recherche Scientifique
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of certain compounds and drugs. It has also been used to modify enzymes and proteins, and to study the mechanisms of action of certain drugs. In addition, it has been used to study the structure and activity of certain proteins, and to study the mechanisms of drug resistance.
Mécanisme D'action
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide is capable of modifying enzymes and proteins, and this is due to its ability to form covalent bonds with certain amino acids. Specifically, N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide is capable of forming covalent bonds with cysteine and methionine residues on proteins, and this allows it to modify the activity of the protein. In addition, N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide can also act as a substrate for certain enzymes, and this allows it to modify the activity of these enzymes.
Biochemical and Physiological Effects
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide has been studied for its ability to modify enzymes and proteins, as well as its ability to act as a substrate for certain enzymes. It has been found to be capable of modulating the activity of certain enzymes, such as kinases, phosphatases, and proteases. In addition, N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide has been found to be capable of modulating the activity of certain proteins, such as transcription factors, and this can lead to changes in gene expression. Finally, N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide has been found to be capable of modulating the activity of certain hormones and neurotransmitters, and this can lead to changes in physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with in the laboratory. It is also relatively stable, and can be stored for long periods of time without degradation. In addition, N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide is relatively inexpensive, and can be easily obtained from chemical suppliers. However, N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide is also limited in its use in laboratory experiments, as it is only capable of modifying certain enzymes and proteins, and cannot be used to study the effects of drugs on the entire organism.
Orientations Futures
For research on N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide include further study of its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore the use of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide as a drug delivery system, as well as its potential use in drug development. Finally, further research could be done to explore the use of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide in combination with other compounds and drugs, in order to further enhance its effects.
Méthodes De Synthèse
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide can be synthesized from the reaction between acetic anhydride and 2-chloroacetamide. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction produces a mixture of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide and 2-chloroacetamide, which can be separated by column chromatography.
Propriétés
IUPAC Name |
N-[(3-acetamido-2,4-dimethylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8-4-5-11(7-15-12(18)6-14)9(2)13(8)16-10(3)17/h4-5H,6-7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNDWBQXWXSLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)CCl)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)



![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)


![N-[(1-Aminocycloheptyl)methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2854644.png)




![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2854653.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2854654.png)